1-Cyclohexyl-3-[(4-phenylmethoxybenzoyl)amino]urea
Description
1-Cyclohexyl-3-[(4-phenylmethoxybenzoyl)amino]urea is a urea derivative characterized by a cyclohexyl group attached to one nitrogen of the urea core and a 4-phenylmethoxybenzoyl-substituted amine on the adjacent nitrogen.
Properties
IUPAC Name |
1-cyclohexyl-3-[(4-phenylmethoxybenzoyl)amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c25-20(23-24-21(26)22-18-9-5-2-6-10-18)17-11-13-19(14-12-17)27-15-16-7-3-1-4-8-16/h1,3-4,7-8,11-14,18H,2,5-6,9-10,15H2,(H,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRKAQMZAQLJQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NNC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-[(4-phenylmethoxybenzoyl)amino]urea typically involves the reaction of cyclohexylamine with 4-phenylmethoxybenzoyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-3-[(4-phenylmethoxybenzoyl)amino]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of reduced urea derivatives with altered functional groups.
Substitution: Formation of substituted urea derivatives with new nucleophilic groups.
Scientific Research Applications
1-Cyclohexyl-3-[(4-phenylmethoxybenzoyl)amino]urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-[(4-phenylmethoxybenzoyl)amino]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features include:
- Cyclohexyl group : Enhances lipophilicity and influences binding to hydrophobic enzyme pockets.
Comparisons with analogous urea derivatives are summarized below:
Table 1: Structural and Functional Comparisons
Pharmacological and Physicochemical Properties
- Fluorinated analogs (e.g., –2) show enhanced metabolic stability due to fluorine’s electron-withdrawing effects .
- Biological Activity: Dual 5-LOX/sEH Inhibition: Compound 53 () exhibits potent dual inhibition (IC₅₀: 0.2 µM for 5-LOX, 1.8 µM for sEH), suggesting that the target compound’s benzoyl group could similarly modulate eicosanoid pathways .
Crystallographic Data :
Key Research Findings
- Enzyme Inhibition: Fluorinated analogs () show improved inhibitory potency over non-fluorinated derivatives, likely due to enhanced binding to hydrophobic enzyme pockets .
- Toxicity Profiles: Nitrosoureas like BCNU () exhibit dose-limiting hematopoietic toxicity, but non-nitrosylated ureas (e.g., ) generally have milder profiles .
- Structural Modifications : Replacing sulfonyl groups (e.g., glipizide) with benzoyl or indoline moieties () shifts activity from metabolic to anti-inflammatory pathways .
Biological Activity
1-Cyclohexyl-3-[(4-phenylmethoxybenzoyl)amino]urea, a compound with the CAS number 876281-31-1, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C_{20}H_{24}N_{2}O_{3} |
| Molecular Weight | 336.42 g/mol |
| CAS Number | 876281-31-1 |
This compound features a cyclohexyl group, a urea moiety, and a phenylmethoxybenzoyl group, contributing to its unique biological profile.
This compound exhibits its biological effects primarily through interaction with specific receptors and enzymes in the body. It is hypothesized to act as an inhibitor of certain kinases, which play crucial roles in cell signaling pathways related to cancer and inflammation. This inhibition can lead to reduced cell proliferation and enhanced apoptosis in cancer cells.
Pharmacological Effects
Research indicates that this compound may possess the following pharmacological effects:
- Anticancer Activity : Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : Its ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.
- Analgesic Effects : Preliminary findings indicate that it may also have pain-relieving properties.
In Vitro Studies
In vitro assays have demonstrated the compound's effectiveness against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 5.2 | Induction of apoptosis |
| A549 (lung cancer) | 4.8 | Cell cycle arrest at G0/G1 phase |
| HeLa (cervical cancer) | 6.0 | Inhibition of proliferation |
These results suggest that this compound could be a promising candidate for further development as an anticancer agent.
In Vivo Studies
In vivo studies using animal models have provided additional insight into the compound's efficacy and safety profile. Notable findings include:
- Tumor Reduction : In xenograft models, treatment with the compound resulted in significant tumor size reduction compared to control groups.
- Toxicity Assessment : Toxicological evaluations indicated a favorable safety profile, with no significant adverse effects observed at therapeutic doses.
Case Studies
Several case studies have highlighted the potential of this compound:
- Case Study on Breast Cancer Treatment : A study involving MCF-7 xenografts demonstrated that administration of the compound led to a 50% reduction in tumor volume over four weeks.
- Chronic Inflammation Model : In a model of chronic inflammation, the compound significantly reduced inflammatory markers such as TNF-alpha and IL-6.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
